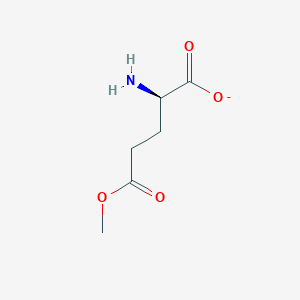
D-Glutamic acid, 5-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glutamic acid, 5-methyl ester: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a methyl ester group at the fifth position of the glutamic acid molecule. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of D-glutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial production methods often involve similar esterification processes but on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Glutamic acid, 5-methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of D-glutamic acid.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: D-Glutamic acid, 5-methyl ester is widely used in peptide synthesis as a building block due to its reactivity and stability.
Biology:
Protein Modification:
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.
Comparación Con Compuestos Similares
L-Glutamic acid dimethyl ester: Similar in structure but with two methyl ester groups.
L-Glutamic acid γ-benzyl ester: Contains a benzyl ester group instead of a methyl ester.
L-Glutamic acid diethyl ester: Contains ethyl ester groups instead of methyl.
Uniqueness: D-Glutamic acid, 5-methyl ester is unique due to its specific esterification at the fifth position, which imparts distinct chemical properties and reactivity compared to other esterified glutamic acid derivatives .
Propiedades
Fórmula molecular |
C6H10NO4- |
|---|---|
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1 |
Clave InChI |
ZGEYCCHDTIDZAE-SCSAIBSYSA-M |
SMILES isomérico |
COC(=O)CC[C@H](C(=O)[O-])N |
SMILES canónico |
COC(=O)CCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















